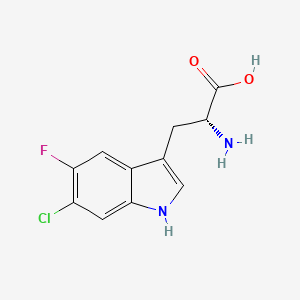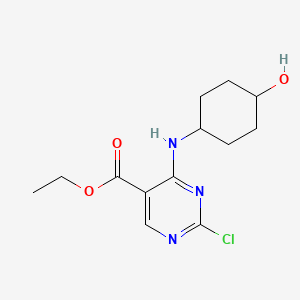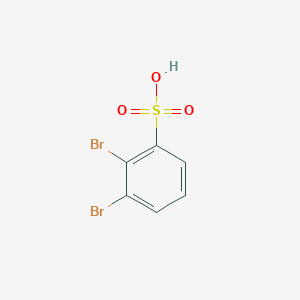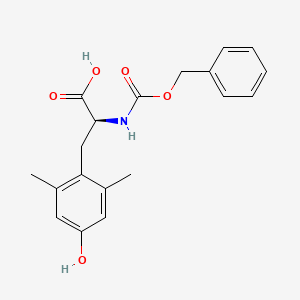
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a hydroxy-dimethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the propanoic acid backbone:
Introduction of the hydroxy-dimethylphenyl group: This step involves the coupling of the hydroxy-dimethylphenyl group to the propanoic acid backbone using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxy-dimethylphenyl group may interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H21NO5 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO5/c1-12-8-15(21)9-13(2)16(12)10-17(18(22)23)20-19(24)25-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,24)(H,22,23)/t17-/m0/s1 |
Clave InChI |
WOGSGQPORISGTM-KRWDZBQOSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
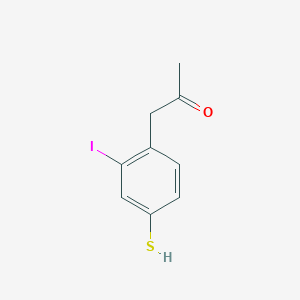
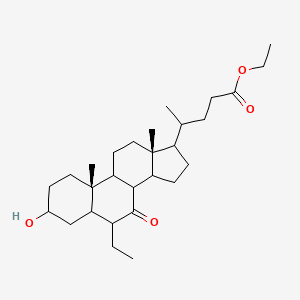
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
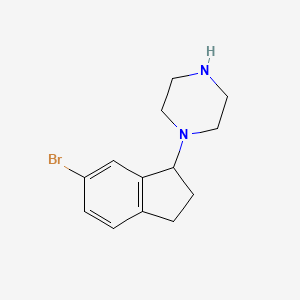
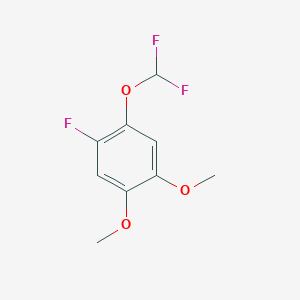
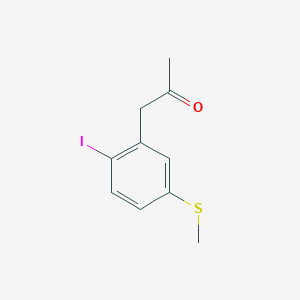
![2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14055070.png)

